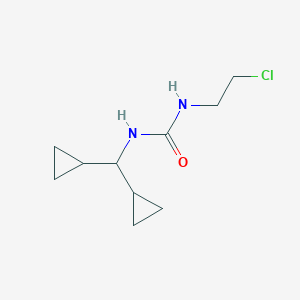

N-methyl-1-quinolin-5-ylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

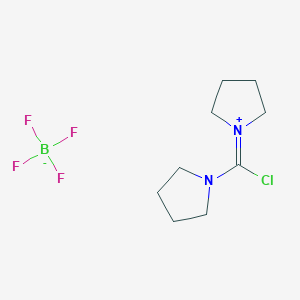

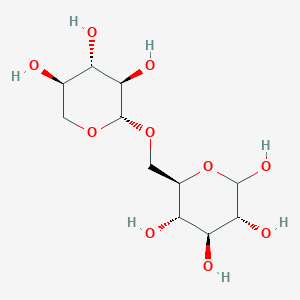

N-methyl-1-quinolin-5-ylmethanamine (N-Me-QMA) is an organic compound that belongs to the quinoline family. It is a versatile molecule that has a wide range of applications in the field of pharmaceuticals, biochemistry, and chemical synthesis. The compound is also known as this compound hydrochloride or N-Me-QMA-HCl, and it is a white crystalline powder with a molecular weight of 214.71 g/mol. N-Me-QMA is a potential therapeutic agent for a variety of diseases, and it has been used in several scientific research applications.

Aplicaciones Científicas De Investigación

Catalytic Function in Amidation Reactions

N-methyl-1-quinolin-5-ylmethanamine derivatives have been utilized in catalytic processes, particularly in amidation reactions. For instance, rhodium(III)-catalyzed intermolecular amidation with azides via C(sp³)-H functionalization involves the use of these derivatives. This process is significant for its efficiency and the formation of a catalytically competent five-membered rhodacycle, as demonstrated by Wang et al. (2014) in their study published in The Journal of Organic Chemistry (Wang et al., 2014).

Cytotoxic Evaluation in Cancer Research

Research by Jeong et al. (2017) in Chemical Communications highlights the role of this compound derivatives in cancer research. They conducted a rhodium(III)-catalyzed C(sp³)-H amination reaction of 8-methylquinolines and azodicarboxylates, followed by an evaluation of the cytotoxic effects of these derivatives on human breast adenocarcinoma and prostate adenocarcinoma cells (Jeong et al., 2017).

Role in Synthesis of Chemosensors

The derivatives have also been explored in the synthesis of chemosensors. Li et al. (2014) in Dalton Transactions developed a fluorescent sensor using a quinoline group, which displayed selective sensitivity to Zn(2+) ions. This research is significant for its implications in metal ion detection and differentiation (Li et al., 2014).

Application in the Synthesis of Antiplasmodial Agents

El Sayed et al. (2009) in the Journal of Medicinal Chemistry synthesized chloro- and aminoalkylamino-substituted neocryptolepine derivatives, including this compound, and evaluated their antiplasmodial activities. The study demonstrated the potential of these compounds in treating malaria, with some derivatives showing promising nanomolar range activities (El Sayed et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

N-methyl-1-quinolin-5-ylmethanamine is a compound used for proteomics research . .

Biochemical Pathways

As a compound used in proteomics research, it may interact with various proteins and influence multiple biochemical pathways .

Result of Action

As a compound used in proteomics research, it may have diverse effects depending on the specific proteins it interacts with .

Propiedades

IUPAC Name |

N-methyl-1-quinolin-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-8-9-4-2-6-11-10(9)5-3-7-13-11/h2-7,12H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWMVUARPULOKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C=CC=NC2=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405842 |

Source

|

| Record name | N-methyl-1-quinolin-5-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120139-90-4 |

Source

|

| Record name | N-methyl-1-quinolin-5-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)

![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)

![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)